molecular formula C13H20N4O2 B3060550 4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine CAS No. 52026-44-5

4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine

Cat. No. B3060550
CAS RN: 52026-44-5
M. Wt: 264.32 g/mol
InChI Key: IKUMUPPMZRMFLD-UHFFFAOYSA-N
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Description

4,4’-(6-Methylpyrimidine-2,4-diyl)dimorpholine, also known as MPD, is a fine chemical. It has a molecular formula of C13H20N4O2 and a molecular weight of 264.32 g/mol .


Molecular Structure Analysis

The molecular structure of 4,4’-(6-Methylpyrimidine-2,4-diyl)dimorpholine consists of a 6-methylpyrimidine core with two morpholine rings attached at the 2 and 4 positions . The SMILES notation for this compound is CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3 .

Scientific Research Applications

Microwave-Assisted Synthesis and Biocidal Activities

Research has explored the solventless microwave-assisted synthesis of morpholine derivatives, including compounds similar to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine. These compounds have shown varying degrees of biocidal activities against bacterial strains like B. subtilis, E. coli, and Ps. fluorescence. Their potential use in industrial facilities, especially in the petroleum industry, as ecological chemical products, has been suggested (Hernández-Altamirano et al., 2010).

Synthesis for Pharmaceutical Applications

The synthesis of 4-(4,6-dimorpholino-1,3,5-triazin-2-yl) aniline, which involves a compound structurally similar to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine, has been investigated for potential applications in pharmaceutical research. The structural confirmation of these compounds was achieved through techniques like 1H-NMR and ESI-MS (Jiao Chun-l, 2014).

Antibacterial Evaluation

In a study focused on thiazolo[4,5-d]pyrimidines, compounds structurally related to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine were synthesized and their antibacterial efficacy was evaluated. The research emphasized the potential of these compounds in developing new antibacterial agents (Rahimizadeh et al., 2011).

Enzyme Inhibitory Activity

A study on dipyrimido[4,5-b:5,4-e][1,4]thiazine, involving derivatives of 5-amino-6-methyl-2-morpholino-4-pyrimidinethiol, assessed their enzyme inhibitory activities. This research provides insight into the potential therapeutic applications of compounds related to 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine in inhibiting specific enzymes (Karimian et al., 2015).

properties

IUPAC Name

4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-11-10-12(16-2-6-18-7-3-16)15-13(14-11)17-4-8-19-9-5-17/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKUMUPPMZRMFLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80286446
Record name 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-(6-Methylpyrimidine-2,4-diyl)dimorpholine

CAS RN

52026-44-5
Record name MLS000736612
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45815
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4'-(6-methylpyrimidine-2,4-diyl)dimorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80286446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mousavi, M Bakavoli, A Shiri… - … Sustainable Chemistry & …, 2018 - ACS Publications
Dehalogenation of 5-halogenopyrimidine derivatives in boiling pure water was accomplished in high yields. The substrate and pure water are the only two reaction components in this …
Number of citations: 5 pubs.acs.org

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